molecular formula C11H10N2O4 B8194591 3-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid

3-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid

Cat. No.: B8194591
M. Wt: 234.21 g/mol
InChI Key: LUZWUJHEFXNXKF-UHFFFAOYSA-N
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Description

3-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (CAS 2377644-59-0) is a benzoic acid derivative featuring a tetrahydropyrimidine-2,4-dione (hydantoin-like) moiety at the 3-position of the benzene ring. This compound is of interest in medicinal and synthetic chemistry due to its structural resemblance to uracil derivatives, which are common in nucleobase analogs and enzyme inhibitors. It is commercially available from four suppliers, indicating moderate accessibility for research applications .

Properties

IUPAC Name

3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-9-4-5-13(11(17)12-9)8-3-1-2-7(6-8)10(15)16/h1-3,6H,4-5H2,(H,15,16)(H,12,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZWUJHEFXNXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid typically involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux . This reaction can be carried out without heating, leading to the formation of monoacylation products such as phthalic acid amides . The structure of the isolated substances is confirmed using 1H and 13C NMR spectroscopy .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound has several structural analogs, differing primarily in substituents on the benzene ring or the heterocyclic moiety. Key analogs include:

Compound Name CAS Number Substituent(s) Suppliers Molecular Weight Key Properties/Notes
3-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoic acid 2377643-33-7 4-OCH₃ 5 276.23 Increased solubility in polar solvents due to methoxy group; priced at €483/g (1g scale)
3-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)-4-methylbenzoic acid 2377643-37-1 4-CH₃ 3 260.23 Enhanced lipophilicity; potential for improved membrane permeability
4-Chloro-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid 2377645-90-2 4-Cl N/A 268.65 Electronegative Cl may alter electronic density; associated with health hazards (H302, H315, H319, H335)
3-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzofuran-6-carboxylic acid 2766138-80-9 Benzofuran-6-carboxylic acid 1 N/A Rigid benzofuran scaffold may influence binding specificity
2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid 148673-97-6 Substituent at 2-position 3 N/A Positional isomer; potential differences in crystallinity or bioactivity

Biological Activity

3-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid is a compound classified under isoindoline-1,3-dione derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C11_{11}H9_{9}N2_{2}O4_{4}
  • Molecular Weight : 235.21 g/mol
  • CAS Number : 2377645-90-2

This compound exhibits its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. By inhibiting these enzymes, the compound may reduce inflammation and pain, making it a candidate for non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Activities

The compound has shown promise in various biological assays:

  • Anti-inflammatory Activity : Studies indicate that it effectively inhibits COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins associated with inflammation .
  • Antioxidant Properties : Research suggests that the compound exhibits significant antioxidant activity, which can protect cells from oxidative stress and damage .
  • Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial effects against certain bacterial strains, although further research is needed to confirm these findings .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Inhibition of COX Enzymes : A recent study demonstrated that this compound inhibited COX-2 with an IC50_{50} value comparable to established NSAIDs. The study utilized various in vitro assays to evaluate its efficacy .
  • Antioxidant Activity Assessment : Another research focused on the antioxidant properties of the compound using DPPH and ABTS assays. Results indicated a strong capacity to scavenge free radicals, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented in the table below:

Compound NameCOX Inhibition (IC50_{50})Antioxidant ActivityAntimicrobial Activity
This compoundComparable to NSAIDsHighModerate
Aspirin0.5 µMModerateHigh
Ibuprofen0.7 µMLowModerate

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